N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide
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Overview
Description
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide, also known as MSQ, is a synthetic compound that has been studied for its potential therapeutic applications in various biological processes. MSQ is a small molecule that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
- Background : Chalcones are a significant family of chemical compounds with an α, β-unsaturated keto group. These compounds have diverse photophysical, chemical, physical, and biological properties .
Laser Dye Material
Bioisosteric Building Block
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . This suggests that N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide may also interact with multiple targets.
Mode of Action
It is known that indole derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide may interact with its targets in a way that results in similar biological activities.
Biochemical Pathways
It is known that indole derivatives can affect a variety of biochemical pathways . Therefore, it is plausible that N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide may also affect multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
It is known that indole derivatives have diverse biological activities and potential therapeutic applications , suggesting that they have favorable pharmacokinetic properties.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is plausible that N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide may have similar effects.
properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-25(22,23)20-11-5-6-14-12-15(9-10-17(14)20)19-18(21)13-24-16-7-3-2-4-8-16/h2-4,7-10,12H,5-6,11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEIZHXMVMAZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide |
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